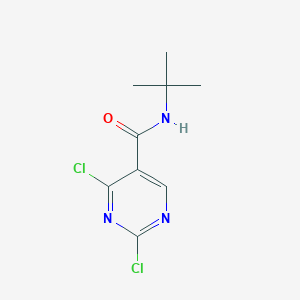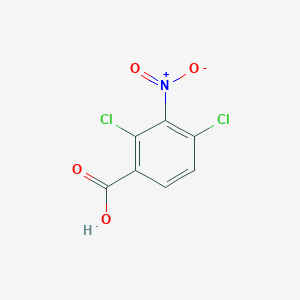
N,N-dimethyloctadec-9-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyloctadec-9-enamide is an organic compound with the molecular formula C20H39NO. It is a member of the amide family and is characterized by a long aliphatic chain with a double bond at the 9th position and a dimethylamino group attached to the nitrogen atom. This compound is often used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-dimethyloctadec-9-enamide can be synthesized through various methods. One common synthetic route involves the reaction of octadec-9-enoic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyloctadec-9-enamide undergoes various chemical reactions, including:
Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Amines
Substitution: Various substituted amides
Applications De Recherche Scientifique
N,N-dimethyloctadec-9-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-dimethyloctadec-9-enamide involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their permeability and affecting cellular processes. It may also inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethylhexadecanamide
- N,N-dimethyldodecanamide
- N,N-dimethyloleamide
Uniqueness
N,N-dimethyloctadec-9-enamide is unique due to its specific aliphatic chain length and the presence of a double bond at the 9th position. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
3906-30-7 |
|---|---|
Formule moléculaire |
C20H39NO |
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
N,N-dimethyloctadec-9-enamide |
InChI |
InChI=1S/C20H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(2)3/h11-12H,4-10,13-19H2,1-3H3 |
Clé InChI |
GAXDEROCNMZYCS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)C |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)N(C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)N(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene](/img/structure/B3264286.png)
![[1-(Aminomethyl)cyclopentyl]methanamine](/img/structure/B3264295.png)
![[4-[2-(4-Cyanatophenyl)butan-2-yl]phenyl] cyanate](/img/structure/B3264300.png)
![(4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B3264301.png)

![[Hydroxy-(2,4-dinitrobenzenesulfonyloxy)iodo] benzene](/img/structure/B3264310.png)

![[(2-Aminobutyl)sulfanyl]benzene](/img/structure/B3264322.png)
![[S,(+)]-3-Hydroxy-4-pentenoic acid](/img/structure/B3264329.png)

![2-Benzyl-1-vinyl-1H-benzo[d]imidazole](/img/structure/B3264369.png)


![N-[(2s)-2,3-Bis(Oxidanyl)propoxy]-3,4-Bis(Fluoranyl)-2-[(2-Fluoranyl-4-Iodanyl-Phenyl)amino]benzamide](/img/structure/B3264393.png)
